
2-(4-Chlorophenyl)-2-methylpropanenitrile
Overview
Description
2-(4-Chlorophenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of a nitrile group attached to a 2-methylpropanenitrile backbone with a 4-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-methylpropanenitrile typically involves the reaction of 4-chlorobenzyl chloride with acetonitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The general reaction scheme is as follows:
4-Chlorobenzyl chloride+AcetonitrileBasethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Electrophilic Aromatic Substitution: The 4-chlorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Electrophilic Aromatic Substitution: Nitrating agents (e.g., HNO3/H2SO4), sulfonating agents (e.g., SO3/H2SO4)
Major Products
Hydrolysis: 2-(4-Chlorophenyl)-2-methylpropanoic acid or 2-(4-Chlorophenyl)-2-methylpropanamide
Reduction: 2-(4-Chlorophenyl)-2-methylpropanamine
Electrophilic Aromatic Substitution: Various substituted derivatives of the 4-chlorophenyl group
Scientific Research Applications
2-(4-Chlorophenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-methylpropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can also undergo metabolic transformations, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-2-methylpropanenitrile
- 2-(4-Fluorophenyl)-2-methylpropanenitrile
- 2-(4-Methylphenyl)-2-methylpropanenitrile
Uniqueness
2-(4-Chlorophenyl)-2-methylpropanenitrile is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This can influence its reactivity and biological activity compared to other similar compounds with different substituents.
Biological Activity
2-(4-Chlorophenyl)-2-methylpropanenitrile, also known by its CAS number 30568-32-2, is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a chlorophenyl group attached to a nitrile functional group. Its molecular formula is . The presence of the chlorophenyl moiety suggests possible interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Antimicrobial Properties
Several studies have investigated the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.
Cytotoxicity and Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. A study reported that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 values for these effects were determined to be in the micromolar range, suggesting significant potency against cancer cells while sparing normal cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent apoptosis.
- Alteration of Cell Cycle Dynamics : Flow cytometry analysis revealed that treatment with the compound resulted in cell cycle arrest at the G1 phase, preventing further progression and proliferation of cancer cells.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various strains, demonstrating its potential as an antimicrobial agent.
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines highlighted the cytotoxic effects of this compound. MCF-7 cells treated with varying concentrations showed a dose-dependent decrease in viability, with an IC50 value calculated at approximately 15 µM after 48 hours of exposure.
Data Summary
Biological Activity | Target Organism/Cell Line | Observed Effect | IC50/MIC (µg/mL or µM) |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Growth inhibition | MIC: 64 |
Antimicrobial | Escherichia coli | Growth inhibition | MIC: 128 |
Cytotoxicity | MCF-7 (breast cancer) | Induced apoptosis | IC50: 15 µM |
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-methylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOLYABRQATDOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501273651 | |
Record name | 4-Chloro-α,α-dimethylbenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501273651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30568-32-2 | |
Record name | 4-Chloro-α,α-dimethylbenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30568-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-α,α-dimethylbenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501273651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chlorophenyl)-2-methylpropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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